3,3,3-Trideuteriopropan-1-amine
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Description
3,3,3-Trideuteriopropan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C3H9N and its molecular weight is 62.13. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-Propylamine-d3, also known as N-PROPYL-3,3,3-D3-AMINE or 3,3,3-Trideuteriopropan-1-amine, is a compound that is often used in pharmaceutical analytical testing . , suggesting that it may interact with specific enzymes in the body.
Mode of Action
Given its categorization as an enzyme inhibitor , it can be inferred that it likely works by binding to specific enzymes and inhibiting their activity. This could result in changes to biochemical processes within the body.
Biochemical Pathways
For instance, aminopropyltransferases, a group of enzymes that transfer aminopropyl groups derived from decarboxylated S-adenosyl-methionine to propylamine acceptors, are known to produce polyamines . These polyamines are ubiquitous metabolites with a positive charge at physiological pH .
Pharmacokinetics
For instance, the pharmacokinetics of related compounds like Vitamin D3 and its 25OHD3 metabolite have been modeled to predict mean exposure from varied doses and administration routes .
Result of Action
Given its categorization as an enzyme inhibitor , it can be inferred that its action could result in the inhibition of certain enzymatic processes within the body.
Biochemical Analysis
Biochemical Properties
1-Propylamine-d3, like other amines, can engage in hydrogen bonding with water . This property makes amines of low molar mass quite soluble in water The solubility of amines plays a crucial role in their interactions with enzymes, proteins, and other biomolecules
Molecular Mechanism
A computational study of the dehydrogenation reaction of trans-propylamine (a related compound) in the gas phase has been performed using density functional method (DFT) and CBS-QB3 calculations . Different mechanistic pathways were studied for the reaction of n-propylamine
Properties
IUPAC Name |
3,3,3-trideuteriopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
62.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.